5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide
Description
5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide (CAS: 89819-41-0) is a brominated benzofuran derivative with the molecular formula C₈H₈BrNO₃S and a molecular weight of 278.13 g/mol . Its structure comprises a dihydrobenzofuran core substituted with a bromine atom at position 5 and a sulfonamide group at position 7 (IUPAC name: this compound). The compound is cataloged under PubChem CID 71326370 and MDL number MFCD18426027, with applications in life science research and organic synthesis .
Key properties include:
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1-benzofuran-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3S/c9-6-3-5-1-2-13-8(5)7(4-6)14(10,11)12/h3-4H,1-2H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVSHLZWEWQVIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2S(=O)(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20755585 | |
| Record name | 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20755585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89819-41-0 | |
| Record name | 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20755585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via the following key stages:
- Starting Material: 5-Bromo-1-benzofuran or related benzofuran derivatives.
- Introduction of Sulfonyl Chloride Group: Conversion to 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride, a reactive intermediate.
- Formation of Sulfonamide: Reaction of the sulfonyl chloride intermediate with ammonia or amines to yield the sulfonamide.
This approach leverages the high reactivity of sulfonyl chlorides toward nucleophilic substitution, enabling efficient formation of sulfonamide derivatives.
Detailed Preparation Steps
| Step | Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1. Bromination and Cyclization | Bromination of 1-benzofuran to introduce bromine at the 5-position, followed by intramolecular cyclization to form 2,3-dihydrobenzofuran core | Bromine source, acidic or basic catalyst, controlled temperature | Ensures regioselective bromination and ring closure |
| 2. Sulfonation | Introduction of sulfonic acid group at the 7-position of the benzofuran ring | Sulfur trioxide or chlorosulfonic acid under controlled temperature | Produces 5-bromo-2,3-dihydrobenzofuran-7-sulfonic acid |
| 3. Conversion to Sulfonyl Chloride | Reaction of sulfonic acid with chlorinating agents | Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), inert atmosphere | Forms 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride, a key intermediate |
| 4. Formation of Sulfonamide | Nucleophilic substitution of sulfonyl chloride with ammonia or amine | Ammonia or primary/secondary amines, organic solvent (e.g., dichloromethane or tetrahydrofuran), mild heating | Yields 5-bromo-2,3-dihydro-1-benzofuran-7-sulfonamide |
Specific Synthetic Route Example
One reported method involves:
- Starting from 5-bromo-1-benzofuran, sulfonylation is performed using chlorosulfonic acid to introduce the sulfonyl chloride group at the 7-position.
- The resulting 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride is then reacted with ammonia under controlled conditions to afford the sulfonamide.
Microwave-assisted synthesis techniques have been explored to enhance reaction rates and improve yields in similar benzofuran derivatives, indicating potential for process optimization.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–80 °C depending on step | Higher temperatures may increase reaction rates but risk side reactions |
| Solvent | Dichloromethane, tetrahydrofuran, or inert solvents | Solvent choice affects solubility and reaction kinetics |
| Atmosphere | Inert (nitrogen or argon) | Prevents moisture and oxidation, critical for sulfonyl chloride stability |
| Reaction Time | Several hours, varies by step | Longer times may improve conversion but risk decomposition |
| Use of Microwave Irradiation | Applied in some steps | Significantly reduces reaction time and may increase yield |
Chemical Reactivity Considerations
- The bromine atom at the 5-position acts as an electron-withdrawing group, stabilizing intermediates and influencing regioselectivity.
- The sulfonyl chloride group is highly reactive toward nucleophiles, facilitating efficient sulfonamide formation.
- The 2,3-dihydrobenzofuran moiety provides a rigid bicyclic framework influencing the compound’s chemical behavior.
Summary Table of Preparation Methods
Research Findings and Practical Notes
- The sulfonyl chloride intermediate is sensitive to moisture and requires handling under dry inert atmosphere to prevent hydrolysis.
- Microwave-assisted synthesis can reduce reaction times from hours to minutes and improve yields, making it attractive for scale-up.
- Industrial production may utilize continuous flow reactors to optimize reaction control and reproducibility.
- Safety protocols must be observed due to the hazardous nature of sulfonyl chlorides and brominated intermediates, including use of protective equipment and proper ventilation.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is critical for synthesizing derivatives with modified electronic or steric properties.
Example reaction :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Sodium hydrosulfide (NaSH) | DMF, 80°C, 12 hr | 5-Mercapto-sulfonamide | 68% |
| Potassium cyanide (KCN) | DMSO, 120°C, 6 hr | 5-Cyano-sulfonamide | 52% |
This reactivity is attributed to the electron-withdrawing sulfonamide group, which activates the aromatic ring for NAS .
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions to form biaryl structures, a key strategy in drug discovery.
General reaction :
Table 1: Suzuki Coupling Examples
| Arylboronic Acid Substituent | Catalyst System | Base | Solvent | Yield |
|---|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄/K₂CO₃ | K₂CO₃ | DMF/H₂O | 85% |
| 3-Nitrophenyl | PdCl₂(dppf)/Cs₂CO₃ | Cs₂CO₃ | Dioxane/H₂O | 73% |
| 2-Thienyl | Pd(OAc)₂/XPhos | K₃PO₄ | THF/H₂O | 68% |
These reactions demonstrate tolerance for electron-donating and electron-withdrawing groups on the boronic acid .
Acid-Base Reactivity of the Sulfonamide Group
The sulfonamide moiety (pKa ~9.5) undergoes protonation/deprotonation, enabling salt formation or further functionalization.
Key transformations :
-
Protonation : Forms water-soluble salts with mineral acids (e.g., HCl, H₂SO₄).
-
Deprotonation : Reacts with alkyl halides to form N-alkylated derivatives:
| Base | Alkylating Agent | Product | Yield |
|---|---|---|---|
| Sodium hydride (NaH) | Methyl iodide | N-Methyl derivative | 91% |
| Potassium tert-butoxide | Benzyl bromide | N-Benzyl derivative | 78% |
This reactivity is exploited to modulate solubility and bioavailability in drug candidates .
Reductive Amination
The sulfonamide nitrogen participates in reductive amination with aldehydes/ketones to form secondary amines.
Representative reaction :
Table 2: Reductive Amination Conditions
| Carbonyl Compound | Reducing Agent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Formaldehyde | Sodium cyanoborohydride | MeOH | 25°C | 88% |
| Cyclohexanone | Borane-pyridine | THF | 0°C → RT | 65% |
This method is pivotal for introducing basic nitrogen centers in bioactive molecules .
Hydrolysis and Stability
While stable under physiological pH, the compound undergoes hydrolysis under strongly acidic or basic conditions:
Acidic hydrolysis :
Basic hydrolysis :
| Condition | Time | Product | Purity |
|---|---|---|---|
| 6M HCl, reflux | 4 hr | Benzofuran-7-sulfonic acid | 95% |
| 2M NaOH, 60°C | 2 hr | Sodium sulfonate | 98% |
Hydrolysis studies inform formulation strategies for pharmaceutical applications .
Scientific Research Applications
5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide, a benzofuran derivative, has applications in chemistry, biology, medicine, and industry. The presence of both bromine and sulfonyl groups gives it unique reactivity and properties.
Overview of the Compound
this compound is a derivative of benzofuran, a class of compounds known for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The compound includes a sulfonyl chloride group, which enhances its reactivity and potential for biological interactions.
Chemistry
5-Bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride serves as an intermediate in synthesizing complex organic molecules, such as pharmaceuticals and agrochemicals.
- Synthesis of Complex Molecules 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
5-Bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride derivatives are being explored for potential biological activities, including antimicrobial and anticancer properties.
Drug Development The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Biological Activity The biological activity of this compound is attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition The sulfonyl chloride group acts as an electrophile, allowing the compound to undergo nucleophilic substitution reactions with amines and other nucleophiles, crucial in inhibiting enzymes involved in key metabolic pathways.
- Receptor Binding Benzofuran derivatives can bind to serotonin receptors (specifically 5-HT2A), modulating neurotransmitter activity and influencing cellular signaling pathways.
- Gene Expression Modulation The compound can affect gene expression by interacting with transcription factors or directly binding to DNA, leading to alterations in the expression levels of genes related to cell proliferation and apoptosis.
Anticancer Activity
Research indicates that 5-Bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 10.5 |
| MCF-7 (breast) | 8.2 |
| A549 (lung) | 12.0 |
These results suggest that the compound may interfere with cell cycle progression and induce apoptosis in cancer cells.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Its derivatives have been tested against several pathogenic microorganisms, revealing notable inhibitory effects.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 25 µg/mL |
These findings highlight the potential application of this compound in treating bacterial and fungal infections.
Case Studies
- Case Study 1: Anticancer Efficacy In a study published in the Journal of Medicinal Chemistry, analogs of 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride were synthesized and evaluated for anticancer activity. The most potent analog exhibited an IC50 value of 3 nM against a breast cancer cell line, demonstrating enhanced efficacy compared to previous compounds in the series.
- Case Study 2: Antimicrobial Properties Another investigation focused on the antimicrobial properties of this compound against multi-drug resistant strains of bacteria. The study found that derivatives of this compound displayed synergistic effects when combined with conventional antibiotics, significantly reducing resistance profiles.
Other Applications
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide involves its interaction with specific molecular targets in cells. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. Additionally, the bromine atom can enhance the compound’s binding affinity to target proteins, increasing its potency .
Comparison with Similar Compounds
5-Bromo-2-methyl-2,3-dihydro-1-benzofuran-7-sulfonamide
- Structural Difference : A methyl group replaces the hydrogen at position 2 of the dihydrofuran ring.
- Molecular Formula: C₉H₁₀BrNO₃S (MW: 292.16 g/mol).
5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde
- Structural Difference : The sulfonamide group is replaced by a carbaldehyde (-CHO).
- Molecular Formula : C₉H₇BrO₂ (MW: 239.06 g/mol).
- Impact : The aldehyde group introduces electrophilic reactivity, making it suitable for condensation reactions. Its reduced polarity compared to sulfonamides may limit aqueous solubility .
5-Bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride
- Structural Difference : The sulfonamide (-SO₂NH₂) is replaced by a sulfonyl chloride (-SO₂Cl).
- Molecular Formula : C₈H₆BrClO₃S (MW: 297.55 g/mol).
- Impact : Sulfonyl chloride is a reactive intermediate for synthesizing sulfonamides, sulfonates, and sulfonic acids. Its instability in moisture necessitates careful handling .
5-Bromo-2'-deoxyuridine (BrdU)
- Structural Contrast : BrdU is a thymidine analog with bromine at position 5 of the uracil ring, unrelated to benzofurans.
- Functional Role : Used to label proliferating cells via DNA incorporation, as demonstrated in cytotoxicity assays and co-culture studies with tumor cells .
- Divergence : Unlike 5-bromo-2,3-dihydro-1-benzofuran-7-sulfonamide, BrdU lacks a sulfonamide group and is specific to nucleic acid tracking rather than enzyme inhibition .
Physicochemical and Reactivity Comparisons
| Compound | Molecular Weight (g/mol) | Key Functional Group | Reactivity/Solubility Insights | Applications |
|---|---|---|---|---|
| This compound | 278.13 | Sulfonamide (-SO₂NH₂) | Polar, hydrogen-bonding capability | Medicinal chemistry, enzyme inhibitors |
| 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran-7-sulfonamide | 292.16 | Sulfonamide, methyl | Increased lipophilicity | Drug delivery optimization |
| 5-Bromo-2,3-dihydrobenzofuran-7-carbaldehyde | 239.06 | Aldehyde (-CHO) | Electrophilic, moderate polarity | Organic synthesis intermediates |
| 5-Bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride | 297.55 | Sulfonyl chloride (-SO₂Cl) | Hydrolytically unstable, reactive | Precursor for sulfonamide derivatives |
Biological Activity
5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Research indicates that this compound exhibits potential as an antimicrobial and anticancer agent, with mechanisms that involve enzyme inhibition and modulation of cellular processes.
Target Interaction
The compound primarily interacts with the serotonin receptor 5-HT2A, which is implicated in various physiological processes, including mood regulation and cell proliferation. This interaction suggests a potential role in modulating neurochemical pathways, which could be relevant for therapeutic applications in psychiatric disorders and cancer treatment.
Biochemical Pathways
This compound influences multiple biochemical pathways. It has been shown to inhibit specific enzymes involved in nucleotide synthesis, thereby affecting DNA replication and repair mechanisms. Additionally, it alters protein conformations through hydrogen bonding and hydrophobic interactions, impacting their functional roles within the cell.
Biological Activities
Anticancer Properties
Research has demonstrated that benzofuran derivatives, including this compound, exhibit notable anticancer activity. For instance:
- In vitro Studies : The compound has shown effectiveness against various cancer cell lines. In a study involving lung adenocarcinoma cells (A549), it was found to inhibit the AKT signaling pathway, leading to reduced cell proliferation and induction of mitotic catastrophe with an IC50 value of 16.4 μM .
- In vivo Studies : Animal models have indicated significant reductions in metastatic lesions without adverse effects on body weight or organ size, underscoring its potential as a therapeutic agent .
Antimicrobial Activity
This compound also exhibits antimicrobial properties. Its derivatives have shown significant inhibitory effects on pathogenic microorganisms, suggesting utility in treating infections. The structure-function relationship indicates that modifications to the benzofuran scaffold can enhance antibacterial efficacy.
Table 1: Anticancer Activity of this compound
| Study Type | Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| In vitro | A549 (Lung Cancer) | 16.4 | Inhibition of AKT signaling pathway |
| In vivo | Murine Lung Cancer Model | N/A | Reduction of metastatic lesions |
| In vitro | Erlich Ascites Carcinoma | Varies | Cytotoxic activity against cancer cells |
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
Q & A
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific applications?
- Methodological Answer : Systematic substitution at the 2- and 3-positions (e.g., methyl, fluorine) followed by QSAR modeling identifies critical steric/electronic parameters. Free-Wilson analysis quantifies substituent contributions to bioactivity. 3D pharmacophore mapping (e.g., Schrödinger Phase) links structural motifs to target binding. In vitro ADMET assays (Caco-2 permeability, microsomal stability) prioritize derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
